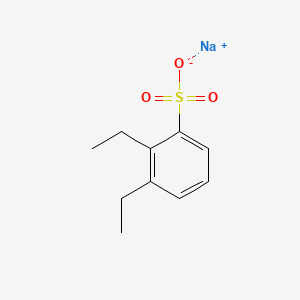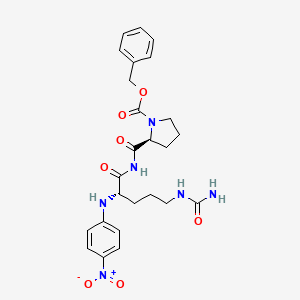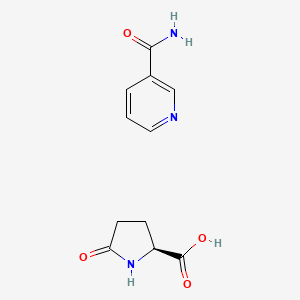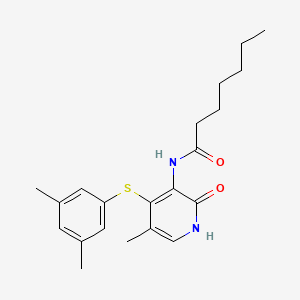
N-Ethyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-L-aspartic acid is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the aspartic acid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-L-aspartic acid typically involves the reaction of L-aspartic acid with ethylamine. One common method is the reductive amination of L-aspartic acid using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure the selective formation of the N-ethyl derivative.
Another approach involves the use of biocatalysts. For instance, ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) can be employed to catalyze the addition of ethylamine to fumarate, resulting in the formation of this compound with high enantiopurity .
Industrial Production Methods
Industrial production of this compound often relies on scalable chemical synthesis methods. The process typically involves the use of large-scale reactors where L-aspartic acid and ethylamine are reacted under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-methyl-L-aspartic acid, N-ethyl-L-glutamic acid, and other substituted amino acids .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in neurotransmission and its potential effects on neural pathways.
Medicine: this compound derivatives are explored for their therapeutic potential in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a food additive due to its unique properties
Wirkmechanismus
The mechanism of action of N-Ethyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. In the nervous system, it can act as an agonist or antagonist at various receptor sites, influencing neurotransmission and synaptic plasticity. The compound’s effects are mediated through its binding to receptors such as NMDA receptors, which play a crucial role in synaptic signaling and plasticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-L-aspartic acid: Similar in structure but with a methyl group instead of an ethyl group.
N-Propyl-L-aspartic acid: Contains a propyl group instead of an ethyl group.
N-Butyl-L-aspartic acid: Features a butyl group in place of the ethyl group.
Uniqueness
N-Ethyl-L-aspartic acid is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of pharmaceuticals and as a research tool in neuroscience .
Eigenschaften
CAS-Nummer |
77270-88-3 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2S)-2-(ethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
DRMDGQXVYQXMFW-BYPYZUCNSA-N |
Isomerische SMILES |
CCN[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCNC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)



